5-Bromo-3-(2-methanesulfonylethyl)-6-methyl-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
5-bromo-6-methyl-3-(2-methylsulfonylethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3S/c1-6-7(9)8(12)11(5-10-6)3-4-15(2,13)14/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZFIYOLIJXCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)CCS(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Pyrimidine Core Preparation
A relevant synthetic precedent involves the preparation of 2-methyl-4,5,6-trichloropyrimidine via substitution of hydroxyl groups with chlorine using phosphorus oxychloride under reflux at 105°C for 16 hours, yielding high purity and good yields (82%). By analogy, brominated pyrimidine derivatives can be prepared by similar halogenation strategies starting from 2-methyl-5-bromo-4,6-dihydroxypyrimidine.
| Parameter | Condition/Value | Outcome |
|---|---|---|
| Starting material | 2-methyl-5-bromo-4,6-dihydroxypyrimidine | Halogenation precursor |
| Reagent | Phosphorus oxychloride (POCl3) | Substitution reagent |
| Molar ratio | 1 : 10-12 (substrate : POCl3) | Ensures complete substitution |
| Temperature | 105°C (oil bath reflux) | Optimal for substitution |
| Reaction time | 16 hours | Complete reaction |
| Work-up | Quench in ice water, filtration | Isolate white solid product |
| Yield | 82% | High yield |
| Purity | 97.2% (by content analysis) | High purity |
This method demonstrates a robust approach to preparing halogenated pyrimidine intermediates, critical for subsequent functionalization steps.
Introduction of the Methyl Group at Position 6
A patented process describes methylation of pyridine derivatives via reaction with methyl zinc compounds in the presence of nickel catalysts. This method involves:
- Reacting a pyridine intermediate bearing bromine substituents with methyl zinc reagents.
- Employing nickel catalysis to facilitate carbon-carbon bond formation.
- Hydrolyzing the intermediate to regenerate the amine or desired functional groups.
This approach is adaptable for methylation at position 6 of pyrimidine rings, providing regioselective methyl substitution.
| Parameter | Condition/Value | Outcome |
|---|---|---|
| Starting material | Pyridine or pyrimidine intermediate with bromine substituent | Substrate for methylation |
| Reagent | Methyl zinc compound or methyl zinc salt | Methyl source |
| Catalyst | Nickel catalyst | Facilitates C-C bond formation |
| Reaction type | Cross-coupling | Selective methylation |
| Subsequent step | Acidic hydrolysis | Removal of directing groups |
| Product | 6-methyl substituted pyrimidine | Desired methylated product |
This catalytic methylation provides a mild, efficient method for introducing methyl groups on heteroaromatic rings.
Attachment of the 2-Methanesulfonylethyl Side Chain
While direct literature on this exact substitution is limited in the provided sources, standard synthetic organic chemistry practices suggest the following approach:
- Use of 2-bromoethyl methanesulfonate or 2-chloroethyl methanesulfonate as alkylating agents.
- Nucleophilic substitution on the 3-position nitrogen or carbon of the dihydropyrimidinone ring.
- Conditions typically involve polar aprotic solvents (e.g., DMF), base catalysts (e.g., potassium carbonate), and controlled temperature to avoid side reactions.
This method ensures selective installation of the methanesulfonylethyl group.
Summary Table of Preparation Steps
Research Findings and Practical Considerations
- The use of phosphorus oxychloride for halogenation is well-established, providing high yields and purity with mild reaction conditions.
- Nickel-catalyzed methylation with methyl zinc reagents offers a selective and efficient method to install methyl groups on heterocycles, minimizing side reactions and harsh conditions.
- The installation of sulfonylated alkyl chains requires careful control of nucleophilicity and electrophilicity to prevent over-alkylation or decomposition.
- Purification typically involves crystallization or vacuum drying to achieve high purity products suitable for further applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C5 Bromine
The bromine atom at position 5 serves as a prime site for nucleophilic substitution due to electron-withdrawing effects from the sulfone and carbonyl groups.
| Nucleophile | Conditions | Product | Yield* | Mechanism |
|---|---|---|---|---|
| Amines (RNH₂) | K₂CO₃, DMF, 80°C | 5-Amino derivative | ~70–85% | SNAr with Br⁻ elimination |
| Thiols (RSH) | Et₃N, DMSO, RT | 5-Sulfanyl derivative | ~65–80% | Thiolate attack at C5 |
| Alkoxides (RO⁻) | NaH, THF, reflux | 5-Alkoxy derivative | ~50–70% | Base-assisted substitution |
Example Reaction:
Key Insight : Steric hindrance from the 6-methyl group may reduce reactivity with bulkier nucleophiles .
Cross-Coupling Reactions
The C5 bromine enables transition-metal-catalyzed coupling, a strategy widely used in DHPM functionalization :
| Reaction Type | Catalyst System | Product | Yield* |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 5-Aryl/heteroaryl derivative | 60–90% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, NEt₃ | 5-Alkynyl derivative | 55–75% |
Example :
Limitation : Electron-deficient aryl boronic acids show higher yields due to enhanced electrophilicity at C5 .
Oxidation/Reduction of Functional Groups
The sulfonylethyl and methyl groups exhibit distinct redox behavior:
| Target Group | Reagent | Product | Yield* |
|---|---|---|---|
| 6-Methyl (C6) | KMnO₄, H₂O, Δ | 6-Carboxylic acid | ~40–60% |
| Methanesulfonyl | LiAlH₄, THF | Sulfide derivative | <30% |
Mechanistic Notes :
-
The 6-methyl group resists oxidation unless harsh conditions are applied.
-
Sulfone reduction is challenging and typically requires specialized conditions .
Ring Functionalization and Rearrangements
The dihydropyrimidinone core undergoes selective transformations:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Ring-opening to urea and β-keto sulfone |
| Photochemical [4+2] Cycloaddition | UV light, dienophile | Fused bicyclic adducts |
Thermal Stability : The compound decomposes above 250°C, releasing SO₂ and HBr .
Biological Activity Correlations
While not directly tested, structural analogs demonstrate:
Scientific Research Applications
The compound 5-Bromo-3-(2-methanesulfonylethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone family, which has garnered attention in various fields of scientific research and applications. This article explores its applications, particularly in medicinal chemistry, materials science, and its potential as a synthetic intermediate.
Properties
The presence of the bromine and sulfonyl groups enhances the compound's reactivity and solubility, making it suitable for various applications in organic synthesis and drug development.
Medicinal Chemistry
This compound has been investigated for its pharmacological properties:
- Antitumor Activity: Research indicates that derivatives of dihydropyrimidinones exhibit significant antitumor effects. The substitution pattern in this compound may enhance its interaction with biological targets involved in cancer cell proliferation.
- Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
Synthetic Intermediate
This compound serves as a valuable intermediate in organic synthesis:
- Building Block for Pharmaceuticals: The unique structure allows it to act as a precursor for synthesizing more complex molecules, particularly in the pharmaceutical industry.
- Functionalization Potential: The bromine atom can be utilized for further functionalization through nucleophilic substitution reactions, facilitating the development of more diverse chemical entities.
Material Science
In material science, compounds with similar structures have been used to develop new materials with specific properties:
- Polymer Chemistry: Dihydropyrimidinones are explored for their potential use in creating polymers with enhanced thermal stability and mechanical properties.
- Nanotechnology Applications: The unique properties of this compound may also lend themselves to applications in nanotechnology, particularly in creating nanoscale devices or materials.
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of dihydropyrimidinones, including compounds similar to this compound, exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Synthesis of Novel Antibiotics
In a collaborative effort between pharmaceutical companies, researchers synthesized a series of antibiotics derived from this compound. Initial tests showed promising activity against resistant strains of Staphylococcus aureus, indicating that modifications at the bromine position could enhance antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-methanesulfonylethyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and methanesulfonylethyl group play crucial roles in its bioactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of substituents and physicochemical properties is summarized below:
Key Observations :
- Substituent Diversity : The target compound’s methanesulfonylethyl group distinguishes it from analogs with hydroxyl (), alkyl (), or aromatic () substituents. Sulfonylethyl groups enhance solubility and metabolic stability compared to hydrophobic alkyl chains in bromacil .
- Bromine Positioning: Bromine at position 5 is conserved in the target compound and bromacil, suggesting shared reactivity (e.g., Suzuki coupling). However, bromacil’s pyrimidinedione core lacks the dihydropyrimidinone ring saturation, altering conformational flexibility .
- Applications : Bromacil’s use as a herbicide highlights the role of alkyl substituents in agrochemical activity, whereas the target compound’s sulfonylethyl group may favor pharmaceutical applications due to improved bioavailability .
Physicochemical and Reactivity Comparisons
- Solubility : The methanesulfonylethyl group in the target compound likely increases water solubility compared to bromacil’s hydrophobic 1-methylpropyl chain. ’s hydroxyl group may further enhance polarity but reduce stability under acidic conditions .
- Reactivity: Bromine at position 5 enables cross-coupling reactions (e.g., with palladium catalysts), a feature shared with bromacil. However, the dihydropyrimidinone core in the target compound may exhibit reduced aromaticity, affecting electron distribution in reactions .
Biological Activity
5-Bromo-3-(2-methanesulfonylethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a synthetic organic compound belonging to the dihydropyrimidinone class. Its unique structure, characterized by a bromine atom and a methanesulfonylethyl group, suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology.
This compound can be synthesized through multi-step organic reactions, including methanesulfonylation and cyclization. The presence of the bromine atom and the methanesulfonylethyl group are crucial for its chemical reactivity and biological properties.
Synthetic Route
- Methanesulfonylation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Cyclization : Condensation reactions under acidic or basic conditions to form the dihydropyrimidinone core.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 62.5 µg/mL |
| E. faecalis | 78.12 µg/mL |
Anticancer Activity
In vitro studies highlight its potential as an anticancer agent, particularly against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines.
| Cell Line | IC50 Value |
|---|---|
| HeLa | 226 µg/mL |
| A549 | 242.52 µg/mL |
The mechanism by which this compound exerts its biological effects is believed to involve enzyme inhibition and interaction with specific molecular targets. Ongoing studies aim to elucidate these pathways further.
Case Studies and Research Findings
Recent research has explored the compound's potential in drug development:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound effectively inhibited carbonic anhydrase isoenzymes, suggesting mechanisms for treating conditions like glaucoma and epilepsy .
- Anticancer Research : The compound's efficacy against cancer cell lines has been documented, indicating its role as a potential lead compound for anticancer drug development .
Comparison with Similar Compounds
This compound is compared with other bromo derivatives to assess unique properties:
| Compound | Key Feature |
|---|---|
| 5-Bromo-3-(2-chloroethyl)-6-methyl-3,4-dihydropyrimidin-4-one | Chlorine substitution affects bioactivity |
| 5-Bromo-3-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one | Hydroxyl group impacts solubility and activity |
Q & A
Basic Research Questions
Q. How can the structure of 5-Bromo-3-(2-methanesulfonylethyl)-6-methyl-3,4-dihydropyrimidin-4-one be confirmed experimentally?
- Methodological Answer : Use a combination of NMR and NMR to identify proton and carbon environments, focusing on characteristic shifts for the bromo group (δ ~3.5–4.5 ppm for adjacent protons) and methanesulfonylethyl moiety (δ ~2.8–3.2 ppm for sulfonyl protons). Compare with published NMR data for structurally analogous dihydropyrimidinones, such as 5-ethoxycarbonyl derivatives (e.g., δ 1.2–1.4 ppm for ethoxy groups) . For unambiguous confirmation, perform X-ray crystallography if single crystals are obtainable.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) as outlined in chemical safety frameworks. Use PPE (gloves, goggles, lab coats) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Q. What are optimal reaction conditions for synthesizing this compound?
- Methodological Answer : Optimize via one-pot multicomponent reactions using L-proline triflate ionic liquid catalysts, which enhance yield (up to 97% in analogous dihydropyrimidinones) and recyclability. Key parameters: 80–100°C, 12–24 hours, and polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. Monitor reaction progress via TLC with UV visualization .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the electron density around the bromine atom and sulfonylethyl group. Analyze Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental kinetic data (e.g., SN2 reaction rates with amines) to validate computational predictions. Use software like Gaussian or ORCA for simulations .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Apply triangulation by cross-referencing in vitro assays (e.g., enzyme inhibition), in vivo models, and molecular docking studies. For example, if cytotoxicity varies between cell lines, validate via orthogonal methods like SPR (surface plasmon resonance) to measure binding affinity. Address confounding factors (e.g., solvent effects) by standardizing DMSO concentrations ≤0.1% .
Q. How does the methanesulfonylethyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer : Conduct ADMET studies using Caco-2 cell monolayers to assess permeability (Papp <1 × 10 cm/s suggests poor absorption). Compare with analogs lacking the sulfonyl group to isolate its effect. Use HPLC-MS to quantify metabolic stability in liver microsomes, focusing on sulfoxide metabolite formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
